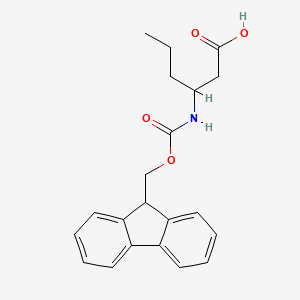

N-Fmoc-(+/-)-3-aminohexanoic acid

Descripción

Contextualization of β-Amino Acids in Unnatural Amino Acid Research

Amino acids are the fundamental building blocks of proteins and are characterized by the presence of both an amino group and a carboxylic acid group. wikipedia.org While the 22 proteinogenic α-amino acids are central to life, a vast world of "unnatural" amino acids exists beyond this canonical set. wikipedia.orgnih.gov These non-proteinogenic amino acids, which can be found in nature or synthesized in the laboratory, offer a rich palette for chemical innovation. nih.gov

β-amino acids represent a key class of unnatural amino acids where the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group. wikipedia.org This structural variance from their α-amino acid counterparts imparts unique conformational properties. The introduction of β-amino acids into peptide chains can induce the formation of stable secondary structures, such as helices and sheets, that are distinct from those formed by natural peptides. This has significant implications for the design of peptidomimetics—compounds that mimic the structure and function of peptides but with enhanced stability against enzymatic degradation. The exploration of β-amino acids is a vibrant area of research, with scientists investigating their potential in creating novel bioactive molecules and materials.

Principles and Utility of Fluorenylmethoxycarbonyl (Fmoc) Protection in Peptide Synthesis

The synthesis of peptides requires a meticulous and stepwise approach to ensure the correct sequence of amino acids. researchgate.netlgcstandards.com A critical aspect of this process is the temporary "protection" of the reactive amino group of one amino acid while its carboxyl group is coupled to the amino group of another. researchgate.netontosight.ai The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). lgcstandards.comontosight.aiwikipedia.org

The utility of the Fmoc group lies in its base-lability; it is stable under the acidic conditions often used to remove other types of protecting groups but can be readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a suitable solvent. ontosight.aiwikipedia.org This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain. wikipedia.org The Fmoc group itself is a bulky, aromatic moiety derived from fluorene, which facilitates its introduction and makes the protected amino acids generally crystalline and stable for storage. ontosight.aipublish.csiro.au Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene byproduct that can be monitored by UV spectroscopy, providing a convenient method for tracking the progress of the deprotection step. wikipedia.org The development and integration of Fmoc chemistry has been a landmark in peptide synthesis, enabling the efficient and rapid production of complex peptides. researchgate.netlgcstandards.com

Significance of N-Fmoc-(+/-)-3-Aminohexanoic Acid as a Chiral or Racemic Building Block in Academic Research

N-Fmoc-(+/-)-3-aminohexanoic acid is a specific β-amino acid that has been functionalized with the Fmoc protecting group. The "(+/-)" designation indicates that it is a racemic mixture, containing both enantiomers (mirror-image isomers) of 3-aminohexanoic acid. In the context of academic research, this compound serves as a valuable building block for the synthesis of modified peptides and other complex organic molecules.

While the racemic form is useful for many applications, the individual enantiomers (N-Fmoc-(+)-3-aminohexanoic acid and N-Fmoc-(-)-3-aminohexanoic acid) are also of significant interest. The use of a single enantiomer (a chiral building block) is crucial when the three-dimensional arrangement of atoms is critical for biological activity, as is often the case in drug discovery and development. The ability to separate and utilize the individual enantiomers allows for the investigation of stereospecific interactions with biological targets. Chiral separation of Fmoc-protected amino acids can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC). phenomenex.com

Chemical and Physical Properties

A comprehensive understanding of a chemical compound requires a detailed examination of its intrinsic properties. For N-Fmoc-(+/-)-3-aminohexanoic acid, these properties dictate its behavior in chemical reactions and its handling and storage requirements.

| Property | Value |

| IUPAC Name | 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid squarix.de |

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.44 g/mol squarix.de |

| CAS Number | Not explicitly found for the racemic mixture, but related structures have unique identifiers. |

| Appearance | Typically a white powder. sigmaaldrich.com |

| Solubility | Generally soluble in organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF). publish.csiro.au |

| Storage Temperature | Recommended storage at 2-8°C. sigmaaldrich.com |

Research and Applications

The unique structural characteristics of N-Fmoc-(+/-)-3-aminohexanoic acid make it a valuable building block in various areas of chemical research, particularly in the synthesis of modified peptides and peptidomimetics. Its incorporation can impart specific conformational constraints and properties to the resulting molecules.

One area of application is in the development of novel antimicrobial peptides. Researchers have synthesized peptidomimetics incorporating unnatural amino acids, including those with structural similarities to 3-aminohexanoic acid, to enhance their stability against enzymatic degradation while maintaining or improving their antimicrobial activity. mdpi.com The flexible hexanoic acid chain can also act as a linker, connecting different parts of a molecule. nih.govresearchgate.netmdpi.com For instance, 6-aminohexanoic acid, a structural isomer, is frequently used as a flexible and hydrophobic linker in the design of biologically active molecules. nih.govresearchgate.netmdpi.com

Furthermore, the synthesis of polymers for biomedical applications can utilize Fmoc-protected amino acids. In the preparation of metal-chelating polymers for mass cytometry, for example, Fmoc-protected amino acids like Fmoc-6-aminohexanoic acid (Fmoc-AHX-OH) are used to extend the polymer backbone. mdpi.com This highlights the utility of such building blocks in creating precisely defined polymeric structures.

The synthesis of N-Fmoc-(+/-)-3-aminohexanoic acid itself and its derivatives is an area of active research. Various synthetic methods can be employed to prepare β-amino acids and subsequently protect them with the Fmoc group. For example, a one-step method has been reported for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which included the preparation of the N-Fmoc derivative of 6-aminohexanoic acid. acs.orgnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,14,19H,2,7,12-13H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAFHGLNHSVMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202233 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282524-94-1 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282524-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Fmoc +/ 3 Aminohexanoic Acid

Stereocontrolled Synthesis of 3-Aminohexanoic Acid Precursors

The biological activity and conformational properties of peptides containing β-amino acids are highly dependent on the stereochemistry of the β-amino acid residue. Therefore, obtaining enantiomerically pure 3-aminohexanoic acid is a critical first step. This is typically achieved through either direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Approaches to β-Amino Acid Synthesis

The asymmetric synthesis of β-amino acids has become a major focus in organic chemistry, driven by their importance as building blocks for pharmaceuticals and peptidomimetics. These molecules exhibit a strong tendency to form stable secondary structures like helices and sheets. A variety of catalytic asymmetric methods have been developed to produce enantiomerically pure β-amino acids. rsc.org

Key enantioselective strategies include:

Asymmetric Hydrogenation: This is a powerful method for establishing stereocenters. For instance, the hydrogenation of (Z)-enamines using chiral rhodium or ruthenium-based catalysts, such as those with bisphosphepine ligands, can yield β-amino acid derivatives with high enantioselectivity and yield (often exceeding 90%).

Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters is a common and effective route. This can be catalyzed by various chiral transition metal complexes or organocatalysts to achieve high levels of stereocontrol. rsc.orgresearchgate.net

Mannich-type Reactions: The asymmetric Mannich reaction, involving the addition of an enolate to an imine, is another cornerstone of β-amino acid synthesis. rsc.org Advances in organocatalysis have provided numerous efficient and highly stereoselective protocols for this transformation.

Biocatalytic Methods: Enzymes offer a highly selective means to produce enantiopure compounds. Transaminases, for example, can be used for the asymmetric amination of β-keto esters, providing direct access to the desired β-amino acid enantiomer.

| Enantioselective Method | Catalyst/Reagent Type | Typical Substrate | Key Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with bisphosphepine ligands) | (Z)-enamines or β-(acylamino)acrylates | High yields and enantioselectivities. |

| Asymmetric Conjugate Addition | Chiral transition metal complexes or organocatalysts | α,β-Unsaturated carbonyl compounds | Versatile for a wide range of substrates. researchgate.net |

| Asymmetric Mannich Reaction | Chiral organocatalysts (e.g., proline derivatives) | Imines and enolizable carbonyls | High stereocontrol in C-C and C-N bond formation. rsc.org |

| Biocatalysis | Enzymes (e.g., transaminases, lipases) | β-Keto esters or racemic β-amino esters | Excellent enantioselectivity under mild conditions. |

Resolution Strategies for Racemic 3-Aminohexanoic Acid

When a direct enantioselective synthesis is not employed, the resulting racemic mixture of 3-aminohexanoic acid must be resolved to isolate the desired enantiomer. libretexts.org Resolution techniques separate enantiomers based on their differential interactions with a chiral resolving agent or environment. libretexts.org

Common resolution strategies include:

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. libretexts.org For resolving the racemic 3-aminohexanoic acid, a chiral base like brucine (B1667951) or an enantiomerically pure amine can be used to react with the carboxylic acid group. Alternatively, the amino group can be reacted with a chiral acid such as tartaric acid. libretexts.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Enzymatic Resolution: This method leverages the high stereospecificity of enzymes. For example, L-amino acid oxidase can selectively oxidize the L-enantiomer from a racemic mixture, leaving the D-enantiomer untouched. nih.govresearchgate.net Similarly, lipases can be used for the enantioselective hydrolysis of racemic β-amino acid esters. This approach is highly efficient and often provides products with very high enantiomeric purity. nih.gov

| Resolution Method | Principle of Separation | Typical Reagent/System | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Differential solubility of diastereomeric salts. libretexts.org | Chiral acids (e.g., tartaric acid) or bases (e.g., brucine). libretexts.org | Well-established, scalable technique. | Can be trial-and-error to find a suitable resolving agent; maximum theoretical yield is 50% without a racemization step. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer. nih.gov | Enzymes like lipases or L-amino acid oxidases. nih.gov | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability can be a factor; maximum theoretical yield is 50% without a racemization step. |

Fmoc Derivatization of 3-Aminohexanoic Acid

Once the desired stereoisomer of 3-aminohexanoic acid is obtained, its α-amino group must be protected before it can be used in SPPS. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common Nα-protecting group in modern peptide synthesis due to its base-lability, which allows for orthogonal deprotection schemes. imperial.ac.uk

The derivatization reaction involves the treatment of 3-aminohexanoic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction is typically carried out in an aqueous/organic solvent mixture. Optimization of pH is critical for achieving high yields and preventing side reactions. nih.gov A borate (B1201080) buffer is often used to maintain the pH in the optimal range. nih.govconicet.gov.ar The resulting N-Fmoc-3-aminohexanoic acid is then purified, typically by crystallization or chromatography.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Highly reactive acylating agent. nih.gov |

| Solvent | Aqueous/organic mixture (e.g., dioxane/water, acetone/water) | Ensures solubility of both the amino acid and the Fmoc reagent. |

| Base | Sodium carbonate or sodium bicarbonate | Maintains basic pH to deprotonate the amino group, making it nucleophilic. |

| pH | ~9.0-11.4 | Optimal for the reaction of the amino group while minimizing hydrolysis of the Fmoc-Cl reagent. nih.govconicet.gov.ar |

| Temperature | 0°C to room temperature | The reaction is typically started at a lower temperature to control the initial exothermic reaction and then allowed to warm. |

| Reaction Time | Several hours to overnight | Ensures complete derivatization. nih.gov |

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

With the N-terminus protected by the Fmoc group, N-Fmoc-(+/-)-3-aminohexanoic acid is ready for incorporation into a peptide sequence using SPPS. This methodology involves assembling the peptide chain on an insoluble resin support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing. bachem.comdu.ac.in

Resin Functionalization and Loading Strategies for Fmoc-β-Amino Acids

The first step in SPPS is the covalent attachment of the first amino acid to the solid support. The choice of resin and its functional linker is crucial as it determines the C-terminal functionality of the final peptide (e.g., acid or amide). For synthesizing a peptide with a C-terminal carboxylic acid, resins like Wang or 2-chlorotrityl chloride (2-CTC) are commonly used. imperial.ac.ukdu.ac.in

The "loading" or "functionalization" of the resin refers to the amount of the first amino acid attached per gram of resin (typically expressed in mmol/g). imperial.ac.uk This value is critical for the success of the synthesis. nih.gov Over-loading can lead to aggregation and incomplete coupling reactions in subsequent steps, especially for difficult or long sequences. bachem.com The loading is often determined spectrophotometrically by cleaving the Fmoc group from a known weight of loaded resin and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct. nih.govacs.org

For 2-CTC resin, the Fmoc-amino acid is typically attached in the presence of a hindered base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). du.ac.in Any remaining reactive chloride sites on the resin are then "capped" using a reagent like methanol (B129727) to prevent them from interfering in later steps. du.ac.inuci.edu

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Key Feature |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) | Carboxylic acid | Commonly used for Fmoc-SPPS. |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Mild acid (e.g., 1% TFA in DCM) | Carboxylic acid | Acid-sensitive; protects against racemization of the C-terminal residue. imperial.ac.uk |

| Rink Amide Resin | Fmoc-protected amino-functionalized linker | Strong acid (e.g., 95% TFA) | Carboxamide | Standard resin for producing peptide amides. |

Optimized Coupling Conditions for β-Amino Acids in SPPS

The coupling of subsequent amino acids to the resin-bound peptide chain is the core repetitive process in SPPS. For β-amino acids, which are sterically more hindered than their α-amino acid counterparts, optimizing coupling conditions is particularly important to ensure high yields and prevent deletion sequences.

The standard procedure involves two main steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edu

Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated using a coupling reagent and then reacted with the newly freed N-terminal amine on the resin.

Due to their reduced reactivity, couplings involving β-amino acids often require more potent activating agents and potentially longer reaction times or double coupling strategies. creative-peptides.combiotage.com A double coupling involves repeating the coupling step with a fresh portion of activated amino acid to drive the reaction to completion. biotage.com

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive, or uronium/aminium salts such as HATU, HBTU, or HCTU. creative-peptides.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used to suppress side reactions and minimize racemization. creative-peptides.com

| Coupling Reagent | Full Name | Type | Key Features |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium Salt | Very efficient and fast, particularly for hindered couplings. creative-peptides.com Requires a non-nucleophilic base (e.g., DIPEA or Collidine). |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt | Similar to HBTU but often provides faster and more complete couplings with less racemization. creative-peptides.com |

| DIC/HOAt | N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole | Carbodiimide (B86325) / Additive | HOAt is highly effective at suppressing racemization and accelerating coupling reactions. creative-peptides.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium Salt | A highly efficient coupling reagent known for rapid reaction rates and low racemization. creative-peptides.com |

Table of Compounds

| Compound Name | Abbreviation | Molecular Formula |

|---|---|---|

| 3-Aminohexanoic acid | - | C6H13NO2 |

| 9-Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl | C15H11ClO2 |

| 9-Fluorenylmethyl-succinimidyl carbonate | Fmoc-OSu | C19H15NO5 |

| Diisopropylethylamine | DIPEA | C8H19N |

| Dichloromethane | DCM | CH2Cl2 |

| Piperidine | - | C5H11N |

| N,N-Dimethylformamide | DMF | C3H7NO |

| Trifluoroacetic acid | TFA | C2HF3O2 |

| N,N'-Diisopropylcarbodiimide | DIC | C7H14N2 |

| 1-Hydroxybenzotriazole | HOBt | C6H5N3O |

| 1-Hydroxy-7-azabenzotriazole | HOAt | C5H4N4O |

| HATU | - | C10H15F6N6OP |

| HBTU | - | C11H16F6N5OP |

| HCTU | - | C11H15ClF6N5OP |

| COMU | - | C13H20F6N5O3P |

| Tartaric acid | - | C4H6O6 |

| Brucine | - | C23H26N2O4 |

Deprotection and Cleavage Considerations in Fmoc-SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely utilized in solid-phase peptide synthesis (SPPS) for the temporary protection of the Nα-amino group of amino acids. chempep.com Its removal is a critical step, repeated at each cycle of peptide chain elongation. This process, known as deprotection, must be efficient and selective to ensure high-quality synthesis of the target peptide.

The standard procedure for Fmoc group removal involves treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comuci.edu The mechanism proceeds via a β-elimination pathway. A base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. peptide.comnih.gov The secondary amine, such as piperidine, acts not only as the base to initiate the reaction but also as a scavenger for the reactive DBF electrophile, preventing its deleterious reaction with the newly liberated N-terminal amine of the growing peptide chain. peptide.comresearchgate.net

While the 20% piperidine in DMF protocol is standard, variations can be employed depending on the sequence. For instance, in the synthesis of peptides incorporating 6-aminohexanoic acid, a close structural analog of 3-aminohexanoic acid, Fmoc deprotection has been successfully carried out using 20% (v/v) piperidine in a 1:1 mixture of DMF and N-methyl-2-pyrrolidone (NMP). nih.gov For sequences prone to aggregation, which can slow deprotection, harsher alternatives like 1 to 5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF may be used, as DBU is a more reactive, non-nucleophilic base. chempep.compeptide.com However, when using DBU, a scavenger like piperidine is often still included to trap the dibenzofulvene by-product. peptide.com The progress of the deprotection can be conveniently monitored by UV spectroscopy, as the cleaved fluorenyl moiety exhibits strong UV absorbance. altabioscience.com

Table 1: Common Reagents for Fmoc Deprotection in SPPS

| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | 2 x 5-10 minutes | Standard, widely used method. chempep.comuci.edu |

| Piperidine | 20% (v/v) | DMF/NMP (1:1) | 2 x ~5 minutes | Used for sequences with aminohexanoic acid derivatives. nih.gov |

Upon completion of the peptide chain assembly, the final step is the cleavage of the peptide from the solid support, which simultaneously removes any acid-labile side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid. nih.gov The most common cleavage cocktail for Fmoc-based SPPS is trifluoroacetic acid (TFA). altabioscience.comnih.gov Scavengers are included in the cleavage cocktail to capture and deactivate the highly reactive cationic species generated during the deprotection of side chains, thus preventing unwanted side reactions. A widely used mixture is TFA/water (95/5). nih.gov The choice of scavengers depends on the amino acids present in the peptide sequence. After the cleavage reaction, the resin is filtered off, and the crude peptide is typically precipitated from the TFA solution using cold diethyl ether, followed by purification. nih.gov

Solution-Phase Synthetic Routes for Oligomeric Structures Incorporating N-Fmoc-(+/-)-3-Aminohexanoic Acid

Solution-phase peptide synthesis (SolPPS) offers an alternative to SPPS for creating oligomeric structures. In this approach, all reactions, including coupling and deprotection, are carried out in a homogeneous solution. mdpi.comekb.eg This method is particularly suitable for the synthesis of shorter peptides or oligomers and can be advantageous for scaling up production. The key steps involve the activation of the carboxylic acid group of one N-Fmoc protected amino acid and its subsequent coupling with the free amino group of another amino acid ester, followed by deprotection of the N-terminus to allow for the next coupling cycle. ekb.eg

A variety of coupling reagents can be employed to facilitate amide bond formation between N-Fmoc-(+/-)-3-aminohexanoic acid units. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), are commonly used condensing agents. nih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The reactions are often performed in aqueous condensation buffers at controlled pH and may include organocatalysts like 1-ethylimidazole (B1293685) (EtIm) to enhance efficiency. nih.gov

More recent advancements have introduced highly efficient coupling reagents that enable rapid and clean amide bond formation in solution. One such reagent is cyclic propylphosphonic anhydride (B1165640) (T3P®). mdpi.com T3P® promotes amidation through a biomimetic mechanism, generating water-soluble by-products that simplify purification. mdpi.com Peptide bond formation using T3P® with N-Fmoc amino acids can be completed in minutes with minimal risk of epimerization. mdpi.com A typical procedure involves dissolving the N-Fmoc-amino acid and the amino component (e.g., an amino acid ester) in a solvent like dichloromethane (DCM), followed by the addition of a base such as diisopropylethylamine (DIPEA) and the T3P® reagent. mdpi.com

The iterative process of building an oligomer in solution phase involves sequential coupling and deprotection steps. An optimized protocol can even combine these into a one-pot procedure. For example, after a T3P®-mediated coupling is complete, piperidine can be added directly to the reaction mixture to remove the Fmoc group from the newly formed dipeptide. mdpi.com The deprotected product can then be isolated, often by precipitation and washing, before proceeding to the next coupling step. mdpi.com This iterative approach allows for the controlled, step-wise synthesis of defined-length oligomers of 3-aminohexanoic acid.

Table 2: Representative Conditions for Solution-Phase Coupling of N-Fmoc-Amino Acids

| Coupling Reagent | Additives/Base | Solvent | Key Features |

|---|---|---|---|

| EDC | 1-ethylimidazole (EtIm) | Aqueous Buffer | Standard carbodiimide method. nih.gov |

The synthesis of oligomers of related structures, such as N-acyl-6-aminohexanoic acid, has been achieved through catalytic methods, indicating another potential avenue for producing polymers of 3-aminohexanoic acid derivatives in solution. mdpi.com

Conformational Analysis and Structural Characterization of Oligomers Containing N Fmoc +/ 3 Aminohexanoic Acid

Investigation of Secondary Structural Elements Induced by β-Aminohexanoic Acid Residues

The conformational landscape of β-peptides is rich, with the specific folding pattern being highly dependent on the substitution pattern and stereochemistry of the constituent residues. Unlike their α-peptide counterparts, which are largely dominated by the α-helix and β-sheet, oligomers of β-amino acids can form several different, stable helical and turn structures.

Oligomers composed of β-amino acids are well-documented to form stable helical structures defined by intramolecular hydrogen bonds. The nomenclature of these helices is based on the number of atoms in the hydrogen-bonded ring.

14-Helix: This is a common and stable conformation for β-peptides, particularly those derived from β³-amino acids (where the side chain is adjacent to the nitrogen atom). The 14-helix is characterized by a repeating pattern of C=O(i)···H-N(i+3) hydrogen bonds, forming a 14-membered ring. nih.govnih.gov This structure is analogous to the α-helix in α-peptides but has a different pitch and diameter. While β³-peptides derived from natural L-amino acids typically form left-handed 14-helices, it has been shown that β³-peptides from L-aspartic acid monomers can form a right-handed 14-helix, which may better mimic the conformation of natural α-peptides. nih.gov

12-Helix: The 12-helix is another significant secondary structure, defined by C=O(i)···H-N(i+3) hydrogen bonds that create a 12-membered ring. nih.gov This helical type is particularly favored by β-amino acid residues that are constrained by a five-membered ring, such as trans-2-aminocyclopentanecarboxylic acid (ACPC). nih.govnih.gov However, acyclic β-amino acid residues can also be incorporated into 12-helical structures. nih.gov The 12-helix is of particular interest as its scaffold can be used to design β-peptides with specific biological functions by arranging side chains in a precise spatial orientation. nih.gov

8-Helix and other Helices: While less common than the 12- and 14-helices, other helical structures such as the 8-helix and 10-helix have been identified. The 8-helix, for instance, involves a C=O(i)···H-N(i+2) hydrogen bond. The formation of these less-common helices often depends on specific residue sequences and solvent conditions.

The ability to rationally design and control the helical structure by altering the type of β-amino acid residue is a key advantage of these foldamers. nih.gov

In addition to forming helices, β-amino acid residues can promote the formation of turn and extended structures. A β-turn is a crucial secondary structural motif that allows a polypeptide chain to reverse its direction. youtube.com It is typically composed of four consecutive residues, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. youtube.comyoutube.com

The inclusion of β-amino acids can influence turn formation in several ways. While some studies have shown that peptides containing β-amino acids may not form stable, well-defined β-turns on their own in solution, they can act as potent "β-turn inducers". nih.gov This means that even if unstructured in isolation, they can adopt the desired turn conformation upon interacting with a biological target, such as an enzyme's active site. nih.gov The conformational flexibility of glycine (B1666218) and the constrained geometry of proline are often exploited to facilitate turns in natural proteins, and β-amino acids offer an alternative synthetic route to achieving similar chain reversals. youtube.com In some cases, sequences containing β-amino acids can adopt sequential double β-turn motifs, leading to a nascent helical structure. nih.gov

Advanced Spectroscopic Techniques for Conformational Elucidation

Determining the precise three-dimensional structure of β-peptide oligomers in solution requires the application of sophisticated spectroscopic techniques. NMR and CD spectroscopy are the primary tools used for this purpose.

NMR spectroscopy is a powerful, high-resolution technique for characterizing the structure and dynamics of oligomers in solution, which often approximates a physiological state. nih.govbruker.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain detailed conformational insights.

Experimental Techniques: 2D experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are fundamental. nih.gov COSY and TOCSY experiments are used to assign proton signals within each amino acid residue, while NOESY and ROESY provide information about through-space distances between protons that are close to each other (typically < 5 Å).

Structural Information: The pattern of short- and medium-range NOEs is particularly informative for distinguishing between different secondary structures. For example, the presence of sequential Hα(i)-HN(i+1) NOEs is indicative of an extended conformation, whereas the observation of Hα(i)-HN(i+3) NOEs is a hallmark of a helical structure. The magnitude of the ³J(HN,Hα) coupling constant, determined from 1D or high-resolution 2D spectra, provides information about the backbone dihedral angle φ. These experimental restraints are often used in conjunction with computational methods like restrained molecular dynamics to generate high-resolution 3D models of the oligomer's structure in solution. nih.govnih.gov

Table 1: Representative NMR Observables for β-Peptide Secondary Structures

| Secondary Structure | Key NOE Contacts (Proton-Proton) | Typical ³J(HN,Hα) Coupling Constants |

|---|

| 14-Helix | Strong Hα(i) to HN(i+1) Medium Hα(i) to HN(i+2) Medium Hα(i) to Hβ(i+3) | Small (< 6 Hz) | | 12-Helix | Strong Hα(i) to HN(i+1) Medium Hα(i) to HN(i+3) | Varies with residue type | | Extended Strand | Strong Hα(i) to HN(i+1) | Large (> 8 Hz) | | β-Turn | Hα(i+1) to HN(i+2) HN(i+2) to HN(i+3) Hα(i) to HN(i+2) (Type II) | Dependent on turn type and position |

The peptide backbone is the primary chromophore responsible for the characteristic far-UV CD signals (185-260 nm). Different secondary structures produce distinct CD spectra:

α-Helices in natural peptides typically show a positive band near 190 nm and two negative bands at approximately 208 nm and 222 nm. americanpeptidesociety.org

β-Sheets generally exhibit a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coils lack a defined structure and show a strong negative band below 200 nm. americanpeptidesociety.org

β-Peptide helices also have characteristic CD spectra, but they are distinct from those of α-peptides. For example, the 14-helix and 12-helix show strong Cotton effects, but their peak positions and intensities differ from the canonical α-helix spectrum. The CD spectra of β-turns are also unique and can vary significantly depending on the geometry of the turn. nih.gov However, interpreting the CD spectra of β-peptides can be complex. Studies have shown that the spectra are extremely sensitive to small local changes in structure, and the observed spectrum is an average over many rapidly interconverting conformations. Therefore, a CD signal cannot always be interpreted in terms of a single, static structure. deepdyve.com

Table 2: Characteristic Far-UV CD Maxima for Different Peptide Secondary Structures

| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| β-Peptide 14-Helix (Left-handed) | ~215 | ~195 |

| β-Peptide 12-Helix | Varies, often a positive band >210 nm | Varies, often a negative band <200 nm |

| β-Turn (Type II) | Weak/None | ~205 |

| Random Coil | Weak ~212-220 | ~198 |

Solid-State Structural Studies

While spectroscopic methods provide invaluable data on the solution-state conformation, solid-state studies, primarily single-crystal X-ray diffraction, yield definitive, high-resolution structural information. Obtaining a crystal structure provides unambiguous proof of a specific secondary structure, such as a helix or a turn, and allows for the precise measurement of bond lengths, bond angles, and dihedral angles.

Recent studies have significantly expanded the library of known β-peptide crystal structures. For example, several crystal structures have confirmed the 12-helical conformation for oligomers containing residues with five-membered ring constraints. nih.gov This crystallographic data is crucial for establishing the characteristic structural parameters of these helices and for making detailed comparisons with other helical types. Solid-state NMR is another powerful technique used to study the structure of non-crystalline or poorly diffracting oligomeric aggregates, providing insights into the fundamental building blocks of larger assemblies. nih.gov

Table 3: Selected Crystallographic Parameters for a β-Peptide 12-Helix

| Parameter | Description | Typical Value |

|---|---|---|

| Hydrogen Bond | Donor-Acceptor pair defining the helix | C=O(i)···H-N(i+3) |

| Rise per Residue | Translation along the helical axis for each residue | ~2.4 Å |

| Residues per Turn | Number of residues to complete one full turn | ~3.2 |

| Φ (phi) Dihedral Angle | C(i-1)-N(i)-Cα(i)-Cβ(i) | -120° to -150° |

| Θ (theta) Dihedral Angle | N(i)-Cα(i)-Cβ(i)-C(i) | +80° to +110° |

| Ψ (psi) Dihedral Angle | Cα(i)-Cβ(i)-C(i)-N(i+1) | -80° to -110° |

(Data adapted from crystallographic studies of 12-helical β-peptides) nih.gov

X-ray Crystallography of β-Peptides and α/β-Peptides

The conformational preferences of β-amino acid residues are largely governed by the torsion angles along the peptide backbone. For β-amino acids, these are typically denoted as φ (C'-N-Cβ-Cα) and θ (N-Cβ-Cα-C'). The values of these angles dictate the local geometry and, by extension, the secondary structure of the peptide. Studies on various β-peptides have revealed a propensity for gauche conformations (θ ≈ ±60°) or trans conformations (θ ≈ 180°) about the Cβ-Cα bond, depending on the substitution pattern and the surrounding peptide sequence. iisc.ac.in For instance, crystal structures of protected β-amino acid residues have shown both gauche and trans conformations. iisc.ac.in

In oligomers, these local conformational preferences translate into well-defined secondary structures. β-peptides have been shown to form various helical structures, with the 314-helix being particularly common. This helix is characterized by a 14-membered hydrogen-bond ring between the amide at position i and the carbonyl of position i+2. udayton.edu X-ray analysis of a self-assembling β-dodecapeptide revealed a thermostable octameric bundle composed of 314-helices. udayton.edu The high-resolution crystal structure of this assembly provided precise measurements of the helical parameters and the nature of the intermolecular interactions driving the quaternary structure formation. udayton.edu

The table below summarizes key crystallographic data for a representative β-peptide, illustrating the typical parameters obtained from such studies.

Table 1: Representative X-ray Crystallography Data for a β-Peptide Octamer

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 1.45 Å | udayton.edu |

| Space Group | P21 | Not explicitly stated |

| Average Backbone Dihedral Angles (φ, ψ, θ) | φ = -135.5°, ψ = -126.4°, θ = 55.6° | udayton.edu |

| Predominant Secondary Structure | 314-helix | udayton.edu |

When β-amino acids are incorporated into sequences with α-amino acids, the resulting α/β-peptides can adopt unique hybrid secondary structures. X-ray crystallography has been instrumental in characterizing these structures, revealing novel turn and helical motifs. iisc.ac.inwisc.edu For example, the crystal structure of an octapeptide containing an alternating pattern of α- and β-amino acids revealed an expanded helical turn composed of C14 hydrogen-bonded units. iisc.ac.in The ability to obtain co-crystal structures of α/β-peptides bound to protein targets further underscores the utility of X-ray crystallography in understanding the structural basis of their biological activity. wisc.edu The process of peptide crystallography involves several key stages, from obtaining pure peptide and growing crystals to data collection and structure refinement. nih.gov

Computational Modeling and Molecular Dynamics Simulations for Conformational Prediction

While X-ray crystallography provides a static picture of the solid-state conformation, computational modeling and molecular dynamics (MD) simulations offer a dynamic view of peptide behavior in solution. nih.gov These methods are essential for predicting the conformational landscape of flexible molecules like oligomers containing N-Fmoc-(+/-)-3-aminohexanoic acid and understanding how they interact with their environment. nih.govuow.edu.au

Molecular dynamics simulations use classical mechanics to simulate the motions of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom, providing insights into conformational changes, folding pathways, and intermolecular interactions. nih.govuow.edu.au The accuracy of these simulations is highly dependent on the force field used, which is a set of parameters that describe the potential energy of the system.

For peptides containing non-standard residues like 3-aminohexanoic acid, specialized force field parameters may be required to accurately model their behavior. Simulations can be performed using different levels of theory, including all-atom (AA) models, where every atom is explicitly represented, and coarse-grained (CG) models, where groups of atoms are represented as single particles to allow for longer simulation times. nih.gov

MD simulations have been successfully applied to study a wide range of peptide systems:

Peptide Folding and Dimerization : Simulations have been used to investigate the folding of synthetic peptides into specific secondary structures, such as β-hairpins, and their subsequent dimerization to form β-sheet-like structures in different solvents. uow.edu.au

Peptide-Membrane Interactions : A significant area of research involves simulating the interaction of peptides with lipid bilayers to understand how they penetrate cell membranes. nih.govmdpi.com These simulations can reveal details about the peptide's conformational changes upon binding to the membrane, its orientation within the bilayer, and its effect on membrane integrity. mdpi.com

Peptide-Protein Binding : MD simulations can be used to refine and analyze the binding of peptides to protein targets, providing a dynamic view of the interactions observed in crystal structures or docking models. uow.edu.aumdpi.com

The table below outlines a typical setup for a molecular dynamics simulation of a peptide system.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Peptide

| Parameter | Description | Example | Reference |

|---|---|---|---|

| System Setup | |||

| Peptide Initial Structure | Starting conformation of the peptide, often from a crystal structure or homology model. | α-helical or extended conformation | mdpi.com |

| Solvent | The medium in which the peptide is simulated. | Water (e.g., TIP3P model) | nih.govmdpi.com |

| Ions | Added to neutralize the system and mimic physiological salt concentrations. | Cl-, Ca2+ | mdpi.com |

| Simulation Protocol | |||

| Force Field | A set of equations and parameters used to calculate the potential energy of the system. | GROMOS, AMBER, CHARMM | Not explicitly stated |

| Ensemble | The statistical ensemble used to control thermodynamic variables (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) | Not explicitly stated |

| Temperature | The temperature at which the simulation is run. | 300 K | Not explicitly stated |

| Pressure | The pressure at which the simulation is run. | 1 bar | Not explicitly stated |

| Simulation Time | The total length of the simulation. | Nanoseconds (ns) to microseconds (µs) | mdpi.com |

| Analysis | |||

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed structures, indicating conformational stability. | Calculation over the simulation trajectory | mdpi.com |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds over time. | Analysis of donor-acceptor distances and angles | udayton.edu |

By combining experimental data from X-ray crystallography with the dynamic insights from computational modeling and MD simulations, a comprehensive understanding of the structural and conformational properties of oligomers containing N-Fmoc-(+/-)-3-aminohexanoic acid can be achieved.

Application in Peptidomimetic and Foldamer Research Utilizing N Fmoc +/ 3 Aminohexanoic Acid

Design Principles for Peptidomimetics Incorporating N-Fmoc-(+/-)-3-Aminohexanoic Acid

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as increased resistance to enzymatic degradation and better bioavailability. The incorporation of N-Fmoc-(+/-)-3-aminohexanoic acid and other β-amino acids into peptide sequences is a key strategy in peptidomimetic design. acs.orgwjarr.com

A major drawback of using natural peptides as therapeutic agents is their rapid breakdown by proteases in the body. nih.gov The introduction of β-amino acid residues, such as 3-aminohexanoic acid, into a peptide backbone significantly enhances its resistance to this enzymatic degradation. acs.orgnih.govnih.gov

Altered Backbone Structure: Proteases are highly specific enzymes that recognize and cleave the peptide bonds between α-amino acids. The presence of an extra methylene (B1212753) group in the backbone of β-amino acids, as in 3-aminohexanoic acid, disrupts the natural peptide bond spacing. This alteration makes the peptide chain a poor substrate for proteases, thereby increasing its stability. acs.orgacs.org

This enhanced stability is a critical feature for the development of peptide-based drugs with longer half-lives and improved therapeutic efficacy. acs.org

Table 1: Comparative Proteolytic Stability of Peptide Types

| Peptide Type | Susceptibility to Proteolytic Enzymes | Rationale for Stability | Supporting Findings |

|---|---|---|---|

| α-Peptides | High | Natural backbone structure is recognized by proteases. | Rapidly degraded in vivo and in vitro. nih.gov |

| β-Peptides | Very Low | Altered backbone geometry prevents enzyme recognition. | Efforts to hydrolyze a β-β peptide bond have not been successful. nih.gov |

| α,β-Peptides | Low to Moderate | Mixed backbone disrupts protease recognition sites. | Showed high stability against trypsin and chymotrypsin; only slightly affected by pronase over extended periods. acs.orgnih.govnih.gov |

The biological function of a peptide is intrinsically linked to its three-dimensional conformation. nih.gov Incorporating β-amino acids like 3-aminohexanoic acid provides a powerful tool for controlling the shape of peptide chains. This is because the additional backbone flexibility can be harnessed to induce specific, stable secondary structures.

Defined Secondary Structures: Unlike the more flexible α-peptides, oligomers of β-amino acids can fold into predictable and stable secondary structures, such as helices, turns, and sheets, even with short chain lengths. acs.org The specific type of helix (e.g., 14-helix, 12-helix, or 10-helix) can be influenced by the substitution pattern on the β-amino acid. researchgate.net Peptides composed solely of acyclic β3-amino acids, for example, have a high propensity to form a 14-helix structure. researchgate.net

Mimicking Natural Structures: This ability to form stable structures allows for the design of peptidomimetics that mimic the bioactive conformations of natural peptides. acs.orgmagtech.com.cn For instance, α/β-peptides have been designed to mimic α-helical domains involved in protein-protein interactions, a crucial aspect of many disease pathways. nih.gov By strategically placing β-amino acid residues, researchers can create analogues that maintain the necessary spatial arrangement of side chains for biological activity while benefiting from the increased stability of the unnatural backbone. nih.gov

The use of conformationally restricted β-amino acids is a key strategy for improving the biological activity and metabolic stability of peptide-based drugs. magtech.com.cn

The precise three-dimensional structure of a ligand is critical for its effective binding to a biological receptor. The introduction of β-amino acids can modulate the conformation of a peptide, thereby influencing its binding affinity and activity. magtech.com.cnnih.gov

Optimizing Receptor Fit: By constraining the peptide backbone, the incorporation of β-amino acids can lock the molecule into a conformation that is optimal for receptor binding. magtech.com.cn This can lead to increased potency and selectivity. wjarr.com However, the design must be precise, as the structural requirements for a ligand-receptor complex are very demanding. acs.org

Modulating Activity: The conformational constraints imposed by β-amino acids can determine whether a peptidomimetic acts as an agonist (activator) or an antagonist (inhibitor) at a given receptor. nih.gov Subtle changes in the topography of key residues can switch the functional activity of the ligand. nih.gov For example, studies with constrained tyrosine analogues have shown that specific side-chain conformations can dictate agonist versus antagonist behavior at opioid receptors. nih.gov

Challenges in Design: While promising, the identification of general rules for positioning β-residues is complex because each ligand-receptor interaction is unique. acs.org The content of β-amino acids in receptor-binding peptides is often smaller than in other types of peptidomimetics, highlighting the stringent structural requirements for forming a successful ligand-receptor complex. acs.org

Development of Foldamers with Defined Three-Dimensional Structures

Foldamers are unnatural oligomers that mimic proteins by folding into well-defined, three-dimensional structures. nih.gov β-peptides, which are oligomers of β-amino acids like 3-aminohexanoic acid, are a prominent class of foldamers due to their predictable folding patterns and stability. nih.govnih.gov

The ability of molecules to spontaneously organize into ordered structures is known as self-assembly. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group plays a significant role in this process for many amino acid derivatives. beilstein-journals.orgresearchgate.net

Driving Forces of Assembly: The self-assembly of Fmoc-amino acids is driven by a combination of non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking interactions facilitated by the aromatic Fmoc groups. beilstein-journals.orgresearchgate.net The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of the building blocks. researchgate.net

Formation of Nanostructures: This self-assembly can lead to the formation of various nanostructures, such as nanofibers, which can create materials like hydrogels. beilstein-journals.orgresearchgate.net These materials have potential applications in tissue engineering, drug delivery, and cell culture. beilstein-journals.org The specific properties of the resulting material can be tuned by the choice of the amino acid. mdpi.comresearchgate.net

Beyond simple secondary structures, foldamers can be designed to form more complex, protein-like quaternary structures, such as helical bundles. nih.govacs.org

Design Principles: The principles governing the folding of natural proteins, such as the arrangement of hydrophobic and polar residues, can be applied to design self-assembling foldamers. nih.govyoutube.com For example, designing a sequence with a repeating pattern of hydrophobic and polar amino acids can produce an amphipathic helix, which has one hydrophobic face and one polar face. nih.gov In an aqueous environment, these helices will assemble to bury their hydrophobic faces, leading to the formation of a helical bundle. youtube.com

α/β-Peptide Assemblies: Researchers have successfully created four-helix bundle structures using α/β-peptides with a regular repeating backbone pattern. acs.org By replacing certain α-amino acids in a known helix-forming peptide sequence with homologous β-amino acids, it is possible to create foldamers that retain the ability to form tetrameric helical bundles. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-Fmoc-(+/-)-3-aminohexanoic acid |

| 3-aminohexanoic acid |

| Trypsin |

| Chymotrypsin |

| Pronase |

N-Fmoc-(+/-)-3-Aminohexanoic Acid as a Linker or Spacer in Modified Bioconjugates

N-Fmoc-(+/-)-3-aminohexanoic acid serves as a versatile building block in the synthesis of modified bioconjugates, primarily functioning as a flexible and hydrophobic linker or spacer. Its structure, featuring a six-carbon aliphatic chain, provides spatial separation between a peptide and a conjugated moiety, which can be critical for maintaining the biological activity of both components. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. nih.govsmolecule.com

The use of aminohexanoic acid isomers as linkers is a well-established strategy in bioconjugate chemistry. nih.gov For instance, the related compound 6-aminohexanoic acid is frequently used to connect functional molecules to peptides or other biomolecules. nih.gov This synthetic lysine (B10760008) analog, which lacks an α-amino group, is valued for its ability to introduce flexibility and hydrophobicity into a structure. nih.gov These linkers can prevent steric hindrance between the peptide and the attached functional group, such as a drug molecule or a labeling agent. nih.gov In one application, an aminocaproic acid linker was used to synthesize an antisense oligodeoxynucleotide-doxorubicin conjugate, highlighting its role in creating complex therapeutic molecules. nih.gov Similarly, N-Fmoc-(+/-)-3-aminohexanoic acid provides a stable, enzyme-resistant spacer arm that can be precisely positioned within a peptide chain to optimize the properties of the final bioconjugate. nih.govnih.gov

Table 1: Applications of Aminohexanoic Acid as a Linker in Bioconjugation

| Application Area | Purpose of Linker | Example Conjugate/Molecule | Key Finding |

| Drug Conjugates | Connects cytotoxic drug to an antisense oligodeoxynucleotide. | Antisense oligodeoxynucleotide-doxorubicin conjugate | The conjugate showed remarkable stability and high activity in reversing multidrug resistance. nih.gov |

| Cell-Penetrating Peptides (CPPs) | Modulates properties of arginine-rich CPPs for delivery of morpholino oligomers (PMO). | (RXR)4-PMO | Insertion of 6-aminohexanoic acid (X) residues increased the splice-correction activity of the CPP-PMO. nih.gov |

| Labeled Peptides | Provides a spacer between a peptide and a label (e.g., biotin). | Biotinylated peptides | A longer linker reduces steric hindrance and facilitates access of the label to its binding partner. nih.gov |

| Cyclic Peptides | Forms a flexible bridge to facilitate ring closure. | Cyclic peptide from herpes simplex virus gD-1 | Used to link the ends of a peptide epitope to create a cyclic structure. nih.gov |

| Polymer Synthesis | Extends the polymer backbone in a stepwise manner. | Metal-Chelating Polymers for mass cytometry | Fmoc-6-aminohexanoic acid was used as a monomer in solid-phase synthesis to build a defined polymer scaffold. mdpi.com |

Application in Fluorescently Labeled Peptides

In the development of fluorescently labeled peptides for imaging and diagnostic applications, N-Fmoc-(+/-)-3-aminohexanoic acid can be employed as a spacer to connect the peptide sequence to a fluorescent dye. The rationale for using a spacer is to physically separate the fluorophore from the peptide backbone. This separation can be crucial for preventing undesirable interactions, such as quenching of the fluorescent signal by certain amino acid residues (e.g., tryptophan or tyrosine) or steric hindrance that could impair either the peptide's binding to its target or the dye's photophysical properties.

The principle is analogous to its use in other labeling techniques, like biotinylation, where longer linkers are known to be advantageous. nih.gov A spacer allows the attached molecule, in this case, a fluorophore, to extend away from the peptide, granting it more rotational freedom and better access to the local environment, which can lead to a more stable and intense fluorescent signal. nih.gov The synthesis of such labeled peptides is readily achievable through SPPS. nih.gov After the peptide sequence is assembled on the solid support, N-Fmoc-(+/-)-3-aminohexanoic acid can be coupled, followed by the removal of its Fmoc group. The newly exposed amino group then serves as a reactive handle for the covalent attachment of an amine-reactive fluorescent dye. This methodology allows for the precise, site-specific labeling of a peptide with a fluorescent probe, facilitated by the 3-aminohexanoic acid linker. nih.gov

Facilitating Cyclization and Ligation Strategies in Peptide Macrocyclization

Peptide macrocyclization is a powerful strategy for constraining peptide conformation, which can lead to increased receptor affinity, enhanced biological stability, and improved pharmacokinetic properties. N-Fmoc-(+/-)-3-aminohexanoic acid can act as a flexible linker to facilitate the head-to-tail or side-chain-to-side-chain cyclization of peptides.

The inherent flexibility of the hexanoic acid chain is advantageous for macrocyclization. When incorporated into a linear peptide precursor, it can act as a hinge or flexible segment that helps the peptide ends to come into proximity for the ring-closing reaction, thereby reducing the enthalpic penalty and overcoming potential ring strain in the final cyclic product. This approach has been demonstrated with the related 6-aminohexanoic acid, which was used as a linker to cyclize a peptide epitope from the herpes simplex virus. nih.gov In another example, it was used to link two cysteine residues to create tandem cyclic peptides. nih.gov The Fmoc-protected version of 3-aminohexanoic acid can be seamlessly integrated into a peptide sequence during SPPS. nih.gov Once the linear sequence is complete, the linker's flexibility facilitates the intramolecular reaction needed to form the cyclic structure, making it a valuable tool for synthesizing conformationally constrained peptide macrocycles.

Integration into Peptide-Based Hydrogels and Materials Science Applications

Fmoc-protected amino acids are well-known as low-molecular-weight gelators (LMWGs) capable of self-assembling into three-dimensional fibrillar networks to form hydrogels. nih.govrsc.org N-Fmoc-(+/-)-3-aminohexanoic acid fits this molecular archetype and can be integrated into peptide-based materials for applications in materials science and biomedicine. The self-assembly process is driven by a combination of non-covalent interactions: π-π stacking of the aromatic fluorenyl groups and intermolecular hydrogen bonding between the carboxyl and amino groups of adjacent molecules. nih.govnih.gov

The resulting supramolecular structure is a network of fibers that entraps large amounts of water, leading to the formation of a stable, self-supporting hydrogel. nih.gov The properties of these hydrogels can be tuned by the specific amino acid structure. rsc.org In the case of N-Fmoc-(+/-)-3-aminohexanoic acid, the aliphatic chain contributes hydrophobic interactions that can further stabilize the gel network. These Fmoc-amino acid-based hydrogels are of interest as biomaterials because they are typically biocompatible and can form reversible, physical gels with potential self-healing properties. nih.gov By co-assembling N-Fmoc-(+/-)-3-aminohexanoic acid with other Fmoc-amino acids, it is possible to create new hydrogels with tailored morphological, rheological, and functional properties for use as scaffolds in tissue engineering or as matrices for controlled drug release. nih.govrsc.org

Table 2: General Properties of Fmoc-Amino Acid Based Hydrogels

| Property | Description | Driving Forces |

| Gelator Type | Low Molecular Weight Gelator (LMWG) | Non-covalent interactions |

| Self-Assembly | Forms a 3D network of supramolecular fibers. | π-π stacking (Fmoc groups), Hydrogen bonding (amino and carboxyl groups), Hydrophobic interactions (side chains). nih.govnih.gov |

| Trigger | Can often be induced by a change in pH or solvent polarity. nih.gov | Protonation/deprotonation of carboxyl groups alters solubility and promotes assembly. rsc.org |

| Structure | The network of fibers encapsulates a high content of water. nih.gov | The specific amino acid used influences the final gel properties. rsc.org |

| Potential Applications | Biomaterials, tissue engineering scaffolds, drug delivery systems. | Biocompatibility and tunable physical properties. nih.govrsc.org |

Future Prospects and Emerging Research Frontiers for N Fmoc +/ 3 Aminohexanoic Acid

Innovations in Asymmetric Synthesis of Specific 3-Aminohexanoic Acid Isomers

The progression from using a racemic mixture of (+/-)-3-aminohexanoic acid to employing its pure enantiomers is critical for creating stereochemically defined and biologically active molecules. The development of robust asymmetric synthesis methods allows for the selective production of either the (R) or (S) isomer, which is essential as the biological activity and conformational preferences of peptides are highly dependent on the stereochemistry of their constituent amino acids. Recent innovations in catalytic asymmetric synthesis provide powerful tools to access these chiral building blocks. rsc.orgrug.nl

Key strategies include transition-metal catalysis, organocatalysis, and biocatalysis. rsc.org These methods often involve the asymmetric hydrogenation of unsaturated precursors, conjugate additions, or Mannich-type reactions to install the amine group with high stereocontrol. rsc.orgthieme-connect.com For instance, chiral phosphoric acids have been used in organocatalytic reactions to produce β-amino esters with high enantiomeric ratios. researchgate.net Similarly, nickel and palladium complexes have been employed in catalytic reactions that form β-amino acid derivatives from simple alkenes or aziridines. illinois.edu These approaches circumvent the need for classical resolution and provide direct access to optically active N-protected β-amino acids ready for further use.

| Catalytic Strategy | Reaction Type | Catalyst Example | Key Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Asymmetric Hydrogenation | Rhodium or Ruthenium complexes with chiral ligands | High efficiency and enantioselectivity for specific substrates. | rsc.org |

| Transition-Metal Catalysis | Aminocarbonylation of Alkenes | Palladium(II) trifluoroacetate | Uses simple alkene starting materials to build the β-amino acid backbone. | illinois.edu |

| Organocatalysis | Mannich Reaction | Proline and its derivatives | Metal-free, environmentally benign, mimics natural enzymatic processes. | rsc.orgyoutube.com |

| Organocatalysis | Conjugate Addition (Aza-Michael) | Chiral Brønsted acids or bifunctional thioureas | Broad substrate scope and high enantioselectivity under mild conditions. | rug.nlrsc.org |

| Biocatalysis | Enzymatic Resolution/Reduction | Lipases, amidases, or engineered dehydrogenases | High specificity, mild reaction conditions, and environmentally friendly. | rsc.org |

Exploration of Novel Supramolecular Assemblies and Functional Materials from β-Amino Acid Foldamers

β-Amino acids are the foundational units of β-peptides, a major class of foldamers—unnatural oligomers that adopt stable, predictable secondary structures similar to proteins. The incorporation of 3-aminohexanoic acid into peptide sequences can induce folding into specific conformations, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring. nih.gov The N-terminal Fmoc group, commonly used for protection in peptide synthesis, is itself a powerful driver of self-assembly due to the hydrophobicity and π-stacking capabilities of its fluorenyl moiety. nih.govrsc.org

This dual capacity for backbone folding and terminal group-driven association is being harnessed to create novel supramolecular structures and functional materials. nih.gov Fmoc-modified amino acids and short peptides can self-assemble in solution to form a variety of nanostructures, including fibers, ribbons, nanotubes, and hydrogels. nih.govbeilstein-journals.orgresearchgate.net These materials are being explored for a range of biomedical applications. sciencedaily.com For example, β-peptide hydrogels can serve as biocompatible scaffolds for 3D cell culture and tissue engineering, providing a robust and protease-resistant environment for cell growth. nih.govsciencedaily.com The ability to functionalize the β-amino acid side chains allows for the precise tuning of the material's chemical and physical properties.

| Building Block | Assembly Driving Force | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| Fmoc-β-amino acids | π-π stacking, H-bonding | Hydrogels, Nanofibers | Drug delivery, Cell culture | nih.govrsc.org |

| Amphiphilic β-peptides | Hydrophobic interactions, H-bonding | Micelles, Vesicles | Antimicrobial agents | acs.org |

| Cyclic β-peptides | Intermolecular H-bonding | Nanotubes, Fibrils | Biomaterials, Biosensors | nih.gov |

| Oligomers of 3-aminohexanoic acid | Backbone pre-organization (e.g., 14-helix) | Helical bundles, Liquid crystals | Functional materials | nih.gov |

Expanding the Chemical Space of Peptidomimetics through Advanced 3-Aminohexanoic Acid Incorporation Strategies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov One of the most significant drawbacks of natural peptide therapeutics is their rapid degradation by proteases. nih.gov Incorporating β-amino acids like 3-aminohexanoic acid into a peptide sequence is a powerful strategy to confer resistance to enzymatic cleavage. acs.orgnih.gov

The additional methylene (B1212753) group in the β-amino acid backbone disrupts the recognition sites for proteases, which are specific to α-peptides. nih.gov Oligomers containing a mix of α- and β-amino acids, known as α/β-peptides, can retain the ability to fold into bioactive conformations (e.g., α-helix mimics) while gaining substantial proteolytic stability. nih.govbiorxiv.org

Advanced incorporation strategies primarily rely on solid-phase peptide synthesis (SPPS), where N-Fmoc-3-aminohexanoic acid can be coupled sequentially with α- or other β-amino acids. nih.gov Researchers are exploring various sequence patterns, such as alternating α,β,α,β patterns or inserting single β-residues at specific positions, to fine-tune the structure and function of the resulting peptidomimetic. acs.orgnih.gov This approach has been successfully used to create protease-resistant mimics of bioactive peptides that target protein-protein interactions implicated in diseases like cancer and viral infections. nih.govbiorxiv.orgnih.gov

Integration with Chemical Biology Tools and Techniques for Probing Biological Systems

Chemical biology utilizes small molecules to study and manipulate biological systems. N-Fmoc-3-aminohexanoic acid serves as a versatile scaffold for creating sophisticated chemical probes. By incorporating reactive or reporter functionalities, molecules containing 3-aminohexanoic acid can be designed to investigate complex cellular processes, such as protein-protein interactions. nih.gov

A key technique is photo-affinity labeling, where a photoreactive group, such as a benzophenone (B1666685) or diazirine, is incorporated into a bioactive molecule. nih.govnih.gov Upon UV irradiation, this group forms a covalent bond with nearby interacting proteins, allowing for their identification and characterization. A peptide mimic containing a modified 3-aminohexanoic acid residue with a photoreactive side chain could be used to trap and identify its cellular binding partners. The Fmoc-protected form is ideal for incorporation into such probes using standard peptide synthesis.

Other chemical biology tools include proximity labeling, where an enzyme is tethered to a protein of interest to biotinylate nearby interactors. Peptidomimetics containing 3-aminohexanoic acid could be designed to target a specific protein, bringing a labeling enzyme into close proximity. Furthermore, the backbone of 3-aminohexanoic acid can be used as a linker to attach fluorophores, affinity tags (like biotin), or other reporter groups to bioactive peptides, facilitating their detection and study in cellular environments. wikipedia.org

Advanced Computational Design of β-Peptide Architectures

Computational approaches allow researchers to explore the vast conformational space available to oligomers of 3-aminohexanoic acid and other β-amino acids. rosettacommons.orgrosettacommons.org Scientists can perform in silico fixed-backbone redesign to find sequences that stabilize a desired fold or use generative models to design entirely new β-peptide structures. rosettacommons.orgyoutube.com For example, a target protein surface can be used as a template to computationally design a β-peptide that binds with high affinity and specificity. nih.gov

These computational tools can predict key structural features, such as helical propensity, β-sheet formation, and the spatial arrangement of side chains, guiding the synthesis of molecules with desired properties. nih.govbiorxiv.org This predictive power accelerates the design-build-test cycle, reducing the need for extensive empirical screening. As these computational models become more accurate for non-canonical backbones, they will enable the design of highly complex β-peptide architectures incorporating 3-aminohexanoic acid for applications ranging from therapeutics to advanced materials.

Q & A

Basic Research Questions

Q. What are the standard protocols for introducing the Fmoc group onto (±)-3-aminohexanoic acid, and how does stereochemistry impact reaction conditions?

- Methodological Answer : The Fmoc group is typically introduced via reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a biphasic solvent system (e.g., dioxane/water) under mildly alkaline conditions (pH 8–9) using NaHCO₃ or Na₂CO₃ as a base. Maintaining pH >7 is critical to ensure efficient acylation of the amino group while avoiding premature Fmoc deprotection. For racemic mixtures like (±)-3-aminohexanoic acid, stereochemical control is challenging; kinetic resolution may occur depending on reaction kinetics and solvent polarity. Post-synthesis, TLC (silica gel, CH₂Cl₂/MeOH) or HPLC (C18 column, acetonitrile/water gradient) is used to verify purity .

Q. What purification techniques are effective for isolating N-Fmoc-(±)-3-aminohexanoic acid, and how does its solubility profile influence chromatographic approaches?

- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in ether/water mixtures facilitates precipitation as a purification step. Flash chromatography on silica gel (eluent: ethyl acetate/hexane with 1–5% acetic acid) is effective for removing unreacted starting materials. Reverse-phase HPLC (0.1% TFA in water/acetonitrile) resolves enantiomers and diastereomers. The carboxylic acid moiety’s acidity (pKa ~2.5) necessitates ion-pairing agents (e.g., TFA) for optimal separation .

Q. How can researchers confirm the structural integrity of the Fmoc group post-synthesis?

- Methodological Answer : Analytical methods include:

- ¹H NMR : The Fmoc group’s characteristic aromatic protons appear as multiplets at δ 7.2–7.8 ppm.

- UV-Vis Spectroscopy : Fmoc exhibits strong absorption at 265–300 nm (ε ≈ 5,000 M⁻¹cm⁻¹).

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ for C₂₄H₂₇NO₄ is 394.2 (exact mass: 393.4 g/mol).

Deprotection tests (20% piperidine in DMF) confirm Fmoc cleavage via UV monitoring at 301 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for N-Fmoc-(±)-3-aminohexanoic acid under varying coupling reagent systems?

- Methodological Answer : Discrepancies in yields often stem from competing side reactions (e.g., diketopiperazine formation or β-elimination). Systematic optimization involves:

- Coupling Reagents : Compare HATU vs. DIC/Oxyma in DMF. HATU minimizes racemization but may increase costs.

- Temperature Control : Reactions at 0–4°C reduce epimerization but slow kinetics.

- Additives : 1-hydroxybenzotriazole (HOBt) suppresses guanidinium byproduct formation in HATU-mediated couplings.

Yield comparisons require strict control of equivalents (1.2–1.5× Fmoc-Cl) and pH (8.5–9.0). Contradictory data should be re-evaluated using LC-MS to quantify side products .

Q. What strategies exist for incorporating N-Fmoc-(±)-3-aminohexanoic acid into β-peptide architectures while maintaining backbone conformation?

- Methodological Answer : The hexanoic acid backbone allows for helical β-peptide design. Key strategies include:

- Solid-Phase Synthesis : Use Rink amide resin with iterative Fmoc deprotection (20% piperidine) and coupling (DIC/HOBt).

- Conformational Analysis : Circular dichroism (CD) at 190–250 nm identifies helix stability; molecular dynamics simulations (AMBER force field) predict torsion angles.

- Side-Chain Functionalization : Introduce fluorophores or biotin via ε-amino groups for biochemical assays.

Challenges include steric hindrance from the Fmoc group during elongation, which may require longer coupling times (2–4 hrs) .

Q. How can enantiomeric impurities in N-Fmoc-(±)-3-aminohexanoic acid be quantified, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomeric excess (ee) is determined via:

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol with 0.1% TFA) at 1.0 mL/min.

- Marfey’s Reagent : Derivatize free amino groups post-Fmoc cleavage; analyze by LC-MS.

Resolution methods include enzymatic kinetic resolution (e.g., lipase-catalyzed acyl transfer) or diastereomeric salt formation with (R)-1-phenethylamine. Note that Fmoc’s bulkiness may reduce enzymatic efficiency, necessitating screening of multiple hydrolases .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the stability of N-Fmoc-(±)-3-aminohexanoic acid under acidic conditions?

- Methodological Answer : Discrepancies arise from varying acid strengths and solvent systems. For example:

- TFA (0.1%) in DCM : Stable for ≤2 hrs at 25°C, but prolonged exposure (>4 hrs) cleaves Fmoc.

- HCl (1M in dioxane) : Rapid deprotection (30 min) due to protonation of the carbamate.

Stability studies should specify solvent, temperature, and acid concentration. Contradictions are resolved by NMR monitoring of Fmoc aromatic signals over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.